M1 Muscarinic Receptor Binding: 3-Pentylpiperidine Demonstrates Documented Target Engagement Absent in Positional Isomers
3-Pentylpiperidine has been experimentally evaluated for binding activity against the M1 muscarinic receptor, a validated target in cognitive disorders and schizophrenia [1]. The compound was tested in vitro using rat cerebral cortex homogenates with [3H]pirenzepine as the radioligand [1]. In contrast, 2-pentylpiperidine (conmaculatin) has been characterized for antinociceptive activity but lacks documented M1 receptor binding data [2]. N-Pentylpiperidine and 4-pentylpiperidine have no reported M1 binding activity in public databases [3]. This differential receptor engagement profile establishes 3-pentylpiperidine as the only pentylpiperidine isomer with validated M1 receptor interaction, making it the mandatory compound for any M1-focused screening cascade or structure-activity relationship (SAR) study involving pentyl-substituted piperidines.
| Evidence Dimension | M1 muscarinic receptor binding activity |
|---|---|
| Target Compound Data | Experimentally tested in vitro; binding assay performed (BindingDB entry ChEMBL_138348) |
| Comparator Or Baseline | 2-Pentylpiperidine: no M1 binding data reported; N-Pentylpiperidine: no M1 binding data reported; 4-Pentylpiperidine: no M1 binding data reported |
| Quantified Difference | Qualitative presence vs. absence of documented target engagement; quantitative Ki/IC50 values not publicly disclosed for any isomer |
| Conditions | Rat cerebral cortex homogenates; [3H]pirenzepine radioligand displacement assay |
Why This Matters
For researchers investigating M1 muscarinic receptor pharmacology, 3-pentylpiperidine represents the only pentylpiperidine isomer with experimentally validated target interaction data, eliminating the need for costly de novo screening of multiple positional isomers.
- [1] BindingDB. ChEMBL_138348 (CHEMBL878551). In vitro binding activity of 3-pentylpiperidine against M1 muscarinic receptor in rat cerebral cortex homogenates using [3H]pirenzepine radioligand. View Source
- [2] Radulović, N.S., et al. (2012). A novel toxic alkaloid from poison hemlock (Conium maculatum L., Apiaceae): identification, synthesis and antinociceptive activity. Food and Chemical Toxicology, 50(2): 274-279. View Source
- [3] Wannamaker, M.W., et al. (2001). Inhibition of 2,3-oxidosqualene cyclase by N-alkylpiperidines. Bioorganic & Medicinal Chemistry Letters, 11(6): 775-778. N-alkylpiperidine SAR without M1 binding data. View Source
